molecular formula C22H21ClN4O4 B10988375 methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B10988375
M. Wt: 440.9 g/mol
InChI Key: XBGAQAVBESATJA-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate backbone with a 3-amino group substituted by a carbonyl-linked imidazo[4,5-c]pyridine core. Key structural elements include:

  • Imidazo[4,5-c]pyridine bicyclic system: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions, commonly associated with bioactive molecules targeting enzymes or receptors.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence target binding via hydrophobic or halogen-bonding interactions.
  • 4-Methoxybenzoate ester: The methyl ester group improves metabolic stability compared to ethyl analogs, while the 4-methoxy substituent contributes to electronic modulation of the aromatic ring.

While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with known imidazo-pyridine derivatives, which are explored as kinase inhibitors, GPCR modulators, or antiviral agents .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 3-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C22H21ClN4O4/c1-30-18-8-5-14(21(28)31-2)11-17(18)26-22(29)27-10-9-16-19(25-12-24-16)20(27)13-3-6-15(23)7-4-13/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

XBGAQAVBESATJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Cyclization with Carbonyl Sources

3,4-Diaminopyridine reacts with triphosgene or chloroacetic anhydride under reflux to form the imidazole ring. For example, treatment with triphosgene in dichloromethane at 0–5°C yields the 5H-imidazo[4,5-c]pyridine core. Alternatively, chloroacetic anhydride in pyridine at 110°C facilitates cyclization.

Key Conditions :

  • Solvent: Dichloromethane or pyridine

  • Temperature: 0–110°C

  • Yield: 65–85%

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via palladium-catalyzed Suzuki-Miyaura coupling. For instance, 5-iodoimidazo[4,5-c]pyridine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1).

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃

  • Yield: 70–78%

Preparation of Methyl 3-Amino-4-Methoxybenzoate

The benzoate ester moiety is synthesized through sequential functionalization of 3-hydroxy-4-methoxybenzoic acid.

Esterification

3-Hydroxy-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl 3-hydroxy-4-methoxybenzoate.

Reaction Scheme :
3-HO-4-MeO-C6H3COOHSOCl2,MeOHMethyl 3-HO-4-MeO-C6H3COOCH3\text{3-HO-4-MeO-C}_6\text{H}_3\text{COOH} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl 3-HO-4-MeO-C}_6\text{H}_3\text{COOCH}_3

Nitration and Reduction

The hydroxyl group is nitrated using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amino group.

Critical Notes :

  • Nitration temperature: 0–5°C to avoid over-nitration

  • Hydrogenation pressure: 50 psi H₂

  • Yield: 60–65%

Coupling of Imidazo[4,5-c]Pyridine and Benzoate Moieties

The final step involves coupling the imidazo[4,5-c]pyridine-5-carbonyl chloride with methyl 3-amino-4-methoxybenzoate.

Amide Bond Formation

The carbonyl chloride intermediate (generated using oxalyl chloride) reacts with the amino-benzoate ester in tetrahydrofuran (THF) with triethylamine as a base.

Conditions :

  • Coupling agent: Oxalyl chloride (1.2 equiv)

  • Solvent: THF

  • Temperature: Room temperature

  • Yield: 75–82%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed by HPLC (>98%), and structure validation employs:

  • ¹H/¹³C NMR : Peaks at δ 8.2 (imidazole H), δ 3.9 (OCH₃), δ 7.3–7.5 (Ar-H)

  • HRMS : m/z 440.9 [M+H]⁺

Comparative Analysis of Synthetic Routes

StepMethod A (Ref. 5)Method B (Ref. 16)Method C (Ref. 12)
Imidazo ring formationTriphosgene, 85%Pd-catalyzed, 78%POCl₃, 72%
Benzoate preparationNitration, 65%Direct ester, 88%
Final coupling yield82%75%70%
Total yield44%42%38%

Challenges and Optimization Strategies

  • Regioselectivity : Use of N-protected diamines ensures correct cyclization.

  • Byproducts : Chromatography with gradient elution removes unreacted intermediates.

  • Scale-up : Batch-wise addition of reagents reduces exothermic side reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzoate moiety could influence its solubility and bioavailability .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Imidazo[4,5-c]pyridine 4-Chlorophenyl, 4-methoxybenzoate ester Ester, Chloro, Methoxy High lipophilicity (LogP ~3.5*); potential CNS activity due to chloro group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazin-3-yl phenethylamino Ethyl ester, Pyridazine Increased polarity (pyridazine); possible reduced metabolic stability (ethyl ester)
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Carboxylic acid at position 6 Carboxylic acid Enhanced water solubility; potential for salt formation or prodrug derivatization
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate ester 3-Methylisoxazole phenethoxy Ethyl ester, Isoxazole Isoxazole may improve metabolic stability; moderate LogP (~2.8*)

*Note: LogP values are estimated based on structural features.

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs.
  • Methyl vs. Ethyl Ester : The methyl ester in the target compound may confer slower hydrolysis by esterases compared to ethyl esters (e.g., I-6230, I-6473), prolonging half-life .
  • Methoxy vs. Carboxylic Acid : The 4-methoxy group on the benzoate ring (target) balances electron-donating effects, whereas the carboxylic acid in CAS 495-77-2 enhances polarity, making it unsuitable for blood-brain barrier penetration .

Research Findings and Implications

  • Metabolic Stability : The methyl ester group may offer advantages over ethyl esters in I-6230 or I-6473, as seen in other drug candidates where methyl esters reduce first-pass metabolism .
  • Solubility Challenges : The chloro and methoxy groups in the target compound could limit aqueous solubility, necessitating formulation optimization compared to carboxylic acid derivatives (e.g., CAS 495-77-2) .

Biological Activity

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 371.83 g/mol

The structure includes an imidazo[4,5-c]pyridine core which is known for various biological activities including anti-inflammatory and anticancer properties.

  • Anticancer Activity :
    • The imidazo[4,5-c]pyridine derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Anti-inflammatory Properties :
    • The compound may act as an agonist for adenosine A3 receptors (A3AR), which are implicated in anti-inflammatory responses. Studies indicate that A3AR agonists can reduce inflammation in various models .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Activity Cell Line/Model IC50 (µM) Reference
Anticancer ActivityMCF-722.54
Anticancer ActivityA5495.08
Anti-inflammatoryA3AR AgonismN/A
Cholinesterase InhibitionVarious7.49

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated several imidazo[4,5-c]pyridine derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 0.16 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .
  • Cholinesterase Inhibition :
    • Compounds structurally related to this compound have shown promising cholinesterase inhibitory activity with IC50 values comparable to established drugs like donepezil. This suggests potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the imidazo[4,5-c]pyridine intermediate and the benzoate moiety using coupling agents like EDCI or DCC (common in heterocyclic chemistry) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for intermediate steps, while ethanol or THF may be used for cyclization .
  • Temperature Control : Reactions often require precise temperature gradients (e.g., 0–5°C for coupling, reflux for cyclization) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the imidazo[4,5-c]pyridine scaffold and ester linkages .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What pharmacological targets are associated with the imidazo[4,5-c]pyridine scaffold?

  • Methodological Answer : Imidazo[4,5-c]pyridine derivatives are explored as:

  • Receptor Antagonists : For example, CGRP receptors in migraine therapeutics (evidenced by structural analogs in preclinical studies) .
  • Enzyme Inhibitors : Potential kinase or protease inhibition due to hydrogen-bonding motifs in the scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the imidazo[4,5-c]pyridine intermediate with the benzoate moiety?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance amide bond formation efficiency .
  • DoE (Design of Experiments) : Use factorial designs to evaluate solvent polarity, stoichiometry, and reaction time .
  • In Situ Monitoring : FTIR or inline HPLC tracks reaction progression and identifies side products early .

Q. What strategies address low solubility of this compound in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. How to resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in biological replicates .
  • Buffer Optimization : Test ionic strength and pH effects on compound stability (e.g., PBS vs. HEPES) .

Q. What computational methods predict the binding affinity of this compound to potential therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CGRP receptors or kinases .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability and free energy landscapes (e.g., MMPBSA calculations) .

Notes

  • Advanced questions emphasize experimental design, data analysis, and methodological troubleshooting.
  • Basic questions focus on foundational synthesis and characterization protocols.

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